molecular formula C8H4BrClF2O B13717823 3'-Bromo-2',5'-difluorophenacyl chloride

3'-Bromo-2',5'-difluorophenacyl chloride

Cat. No.: B13717823
M. Wt: 269.47 g/mol
InChI Key: ZAUGMBHMTPGXKA-UHFFFAOYSA-N
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Description

Based on related compounds, this molecule likely belongs to the phenacyl halide family, characterized by a ketone group attached to a halogen-substituted aromatic ring. Phenacyl halides are critical intermediates in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and photoactive reagents.

For instance, 3'-Bromo-2'-chloro-5'-fluorophenacyl chloride (CAS 1805518-64-2) shares structural similarities, with a molecular formula of C₈H₄BrCl₂FO, a molecular weight of 293.156 g/mol, and a density of ~1.8 g/cm³ . Substitutions at the 2' and 5' positions (e.g., fluorine, bromine, chlorine) influence reactivity and physical properties. The target compound’s difluoro substitution likely enhances electronegativity and alters solubility compared to chloro or hydroxy analogs.

Properties

Molecular Formula

C8H4BrClF2O

Molecular Weight

269.47 g/mol

IUPAC Name

1-(3-bromo-2,5-difluorophenyl)-2-chloroethanone

InChI

InChI=1S/C8H4BrClF2O/c9-6-2-4(11)1-5(8(6)12)7(13)3-10/h1-2H,3H2

InChI Key

ZAUGMBHMTPGXKA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(=O)CCl)F)Br)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Bromo-2’,5’-difluorophenacyl chloride typically involves the halogenation of a phenacyl precursor. One common method is the bromination of 2’,5’-difluoroacetophenone followed by chlorination. The reaction conditions often include the use of bromine and chlorine reagents under controlled temperature and solvent conditions to ensure the selective introduction of halogen atoms.

Industrial Production Methods

Industrial production of 3’-Bromo-2’,5’-difluorophenacyl chloride may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3’-Bromo-2’,5’-difluorophenacyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions typically involve the use of solvents like dichloromethane or acetonitrile and catalysts to facilitate the reaction.

    Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride are used under specific temperature and pH conditions.

    Coupling Reactions: Catalysts like palladium or copper are often employed, along with appropriate ligands and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. Substitution reactions yield various substituted phenacyl derivatives, while oxidation and reduction can lead to different oxidation states and functional groups.

Scientific Research Applications

3’-Bromo-2’,5’-difluorophenacyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3’-Bromo-2’,5’-difluorophenacyl chloride involves its interaction with molecular targets through its halogen atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules or other chemical entities. The pathways involved may include the activation or inhibition of specific enzymes or receptors, depending on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key differences between 3'-Bromo-2',5'-difluorophenacyl chloride and related compounds, based on substituent effects, physical properties, and applications:

Compound Molecular Formula Molecular Weight (g/mol) Key Properties Applications References
This compound (inferred) C₈H₄BrClF₂O ~287.4 (estimated) Higher polarity due to dual fluorine substituents; expected mp: 80-100°C (est.) Pharmaceutical intermediates, photoaffinity labeling N/A
4'-Bromo-2',5'-difluorophenacyl bromide C₈H₄Br₂F₂O 314.0 Boiling point: 309°C; Density: 2.0 g/cm³; Storage: -20°C for long-term stability Cross-coupling reactions, Suzuki-Miyaura catalysis
3'-Bromo-2'-chloro-5'-fluorophenacyl chloride C₈H₄BrCl₂FO 293.2 Density: 1.8 g/cm³; Requires strict safety protocols (gloves, goggles) Research reagents, antiviral drug synthesis
5'-Bromo-2'-hydroxyacetophenone C₈H₇BrO₂ 215.0 Purity: >96% (GC); Low density (~1.4 g/cm³) Natural product synthesis, flavanoid derivatives
α-Bromo-2,4-dichloroacetophenone C₈H₅BrCl₂O 272.9 Reacts with imidazole in THF; reduced by NaBH₄ Antifungal agents (e.g., bifonazole analogs)
5-Bromo-2-fluorobenzoic acid C₇H₄BrFO₂ 219.0 High purity (97%); Used in derivatization for LC-MS Biomarker analysis, urinary metabolite detection

Key Observations:

Substituent Effects on Reactivity :

  • Fluorine atoms at the 2' and 5' positions (as in 4'-Bromo-2',5'-difluorophenacyl bromide) increase electronegativity, enhancing stability in polar solvents and catalytic reactions .
  • Chlorine substituents (e.g., in 3'-Bromo-2'-chloro-5'-fluorophenacyl chloride) may improve electrophilicity but require stricter handling due to higher toxicity .

Physical Property Trends: Bromine and chlorine atoms increase molecular weight and density (e.g., 4'-Bromo-2',5'-difluorophenacyl bromide: 2.0 g/cm³ vs. 5'-Bromo-2'-hydroxyacetophenone: 1.4 g/cm³) . Hydroxy groups (e.g., in 5'-Bromo-2'-hydroxyacetophenone) reduce thermal stability compared to halogenated analogs .

Synthetic Utility: Phenacyl bromides (e.g., 4'-Bromo-2',5'-difluorophenacyl bromide) are preferred in cross-coupling reactions due to stronger C-Br bond activation . Chloride derivatives (e.g., α-Bromo-2,4-dichloroacetophenone) are intermediates in antifungal agent synthesis .

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